molecular formula C10H13BO4 B1418880 (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid CAS No. 92243-74-8

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Cat. No. B1418880
CAS RN: 92243-74-8
M. Wt: 208.02 g/mol
InChI Key: RDIRUZGSOKLANG-UHFFFAOYSA-N
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Description

“(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H13BO4 . It is also known by other names such as 4-ETHOXYCARBONYLMETHYLPHENYLBORONIC ACID and [4- (2-ethoxy-2-oxoethyl)phenyl]boronic acid .


Molecular Structure Analysis

The molecular structure of “(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an ethoxy carbonyl group . The InChI representation of the molecule is InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” include a molecular weight of 208.02 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 208.0906891 g/mol, and the topological polar surface area is 66.8 Ų .

Scientific Research Applications

Synthesis and Structural Studies

  • Boronic acids as synthetic intermediates and building blocks : Boronic acids, including (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, are utilized as intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. These acids are valuable in synthesizing multifunctional compounds with potential for diverse applications (Zhang et al., 2017).

  • Formation of tetraarylpentaborates : Arylboronic acids react with aryloxorhodium complexes to form tetraarylpentaborates. This reaction demonstrates the versatility of boronic acids in creating complex structures, which are significant in the field of inorganic chemistry (Nishihara et al., 2002).

Biological Applications and Sensing

  • Carbohydrate-binding and sensing : A class of boronic acids, including derivatives similar to (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, has been developed for binding carbohydrates in physiologically relevant conditions. These compounds have potential applications in the design of receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

  • Fluorescence quenching studies : Boronic acid derivatives are used in fluorescence studies. They exhibit fluorescence quenching when interacting with aniline in alcohols, indicating their potential in sensing and analytical applications (Geethanjali et al., 2015).

Medicinal and Biological Chemistry

  • Anticancer molecule development : Boronic acid-based molecules are being explored for their anticancer properties. Their pharmacokinetics and metabolic profiles are studied using advanced analytical techniques, which is crucial for drug development processes (Zagade et al., 2020).

  • Boronic ester compound synthesis and biological activity : Novel boronic ester compounds derived from phenyl boronic acid show promising antioxidant, antibacterial, and anti-enzyme activities. These compounds are considered for applications in the pharmaceutical and cosmetic industries (Temel et al., 2022).

Analytical and Chemical Sensing

  • Fluorescent carbohydrate sensor development : Boronic acids are used in developing fluorescent compounds for carbohydrate sensing, demonstrating their potential in biomedical applications, such as glucose monitoring (Bhavya et al., 2019).

  • Selective fluorescent chemosensors : Boronic acids, including phenyl boronic acid derivatives, are used in creating selective fluorescent sensors for detecting biological substances, crucial for disease diagnosis and treatment (Huang et al., 2012).

Environmental Applications

  • Eco-friendly oxidation processes : Boronic acids are involved in environmentally safe oxidation processes, such as hydroxylation of phenyl boronic acids using Co-complexes under blue-light irradiation. This approach is significant for developing greener chemical processes (Atia & Kimura, 2020).

Safety And Hazards

“(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

IUPAC Name

[4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIRUZGSOKLANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672158
Record name [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

CAS RN

92243-74-8
Record name [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxycarbonylmethylphenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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